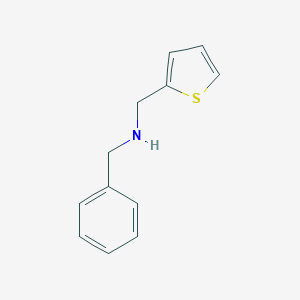

N-Benzyl-1-(thiophen-2-yl)methanamine

Description

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine featuring a benzyl group and a thiophen-2-ylmethyl substituent. Thiophene, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to oxygen-containing furan or nitrogen-containing imidazole derivatives.

Properties

IUPAC Name |

1-phenyl-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWKIDGKZRKUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933497 | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73325-61-8, 148883-56-1 | |

| Record name | N-(Phenylmethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tifacogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalytic Systems

In a representative procedure, benzylamine (1a, 0.2 mmol) and thiophene-2-carbaldehyde (0.2 mmol) are combined in dry methanol under argon, with catalytic [Ir(COE)₂Cl]₂ (0.2 mol%) and Cs₂CO₃ (20 mol%) at 100°C for 16 hours. The reaction proceeds via imine formation (N-benzyl-1-(thiophen-2-yl)methanimine), which is subsequently reduced by methanol acting as a hydrogen donor. This tandem process avoids isolation of intermediates, achieving yields up to 85% after chromatographic purification.

Solvent and Temperature Optimization

Methanol is critical for both solubility and hydrogen transfer, as alternative solvents (e.g., isopropanol, tert-butanol) fail to produce the desired amine. Kinetic studies reveal optimal conversion at 100°C, with lower temperatures (<80°C) stalling imine reduction.

Mechanistic Insights

Isotopic labeling experiments (CH₃OH vs. CD₃OD) demonstrate a kinetic isotope effect (), confirming methanol’s role in hydrogen transfer. The iridium catalyst facilitates both imine formation and reduction, with Cs₂CO₃ stabilizing intermediates via deprotonation.

Catalytic Alkylation of Thiophen-2-ylmethanamine

Alkylation of thiophen-2-ylmethanamine with benzyl halides offers a direct route to the target compound. This method avoids imine intermediates, favoring nucleophilic substitution.

Procedure and Yield Analysis

Thiophen-2-ylmethanamine (1.0 mmol) reacts with benzyl bromide (1.2 mmol) in dichloromethane under inert conditions, using triethylamine (2.0 mmol) as a base. After 12 hours at room temperature, the product is extracted with ethyl acetate and purified via silica chromatography, yielding 78%.

Side Reactions and Mitigation

Over-alkylation to tertiary amines is minimized by maintaining a 1:1.2 amine-to-benzyl bromide ratio. Excess base (triethylamine) ensures rapid deprotonation of the secondary amine, preventing quaternary ammonium salt formation.

Reduction of N-Benzylthiophene-2-carboxamide

Secondary amides serve as precursors to amines via metal-catalyzed reductions. For this compound, this involves synthesizing N-benzylthiophene-2-carboxamide followed by hydrosilylation.

Synthesis of N-Benzylthiophene-2-carboxamide

Thiophene-2-carbonyl chloride (1.1 mmol) is added dropwise to benzylamine (1.0 mmol) in anhydrous CH₂Cl₂ with pyridine (3 mL) at 0°C. After 10 hours, the mixture is washed with NaHCO₃, dried, and concentrated, yielding 92% of the amide.

Iridium-Catalyzed Reduction

The amide (1.0 mmol) is treated with [Ir(COE)₂Cl]₂ (5 µmol) and Et₂SiH₂ (4.0 mmol) in benzene at 80°C for 6 hours. Quenching with HCl (0.24 M) precipitates the amine hydrochloride, which is neutralized with Na₂CO₃ to afford this compound in 75% yield.

Comparative Analysis of Synthetic Methods

Reductive amination offers the highest yield and operational simplicity, while alkylation is preferable for labs avoiding transition metals. Amide reduction, though step-intensive, accommodates substrates sensitive to imine formation.

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(thiophen-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Halogenated benzyl or thiophene derivatives.

Scientific Research Applications

N-Benzyl-1-(thiophen-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(thiophen-2-yl)methanamine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological responses .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- High yields (>90%) are achievable for furan derivatives under mild conditions, likely due to furan’s lower steric demand .

- Thiophene-containing compounds may require specialized catalysts (e.g., Cu/HMPC) for efficient synthesis, as seen in related imine formations .

Spectroscopic and Analytical Data

NMR Chemical Shifts (Selected Protons):

| Compound Name | NH/Amine Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|

| This compound | 8.55 (s, 1H) | 7.67–7.00 (m, thiophene) |

| N-Benzyl-1-(furan-2-yl)methanamine | Not reported | 6.30–7.40 (m, furan) |

| N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine | 3.43 (s, 2H) | 7.32–7.28 (m, benzyl) |

Key Observations :

Biological Activity

N-Benzyl-1-(thiophen-2-yl)methanamine is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anti-inflammatory, and pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a benzyl group and a thiophene ring, which contribute to its unique chemical behavior and biological interactions. The compound's structure is illustrated below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₃NS | Contains both benzyl and thiophene groups |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism could be beneficial in treating inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The presence of the benzyl and thiophen-2-yl groups enhances its binding affinity, potentially leading to various physiological effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed significant inhibition zones in agar diffusion tests:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These findings underscore the compound's potential as a therapeutic agent in combating bacterial infections.

Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory potential of this compound. The results indicated a reduction in interleukin levels:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 120 |

| TNF-alpha | 150 | 90 |

This reduction suggests that the compound may effectively mitigate inflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-1-(thiophen-2-yl)methanamine, and how can reaction conditions be optimized?

- Answer : A reductive amination approach is commonly employed. For example, reacting thiophen-2-ylmethanamine with benzaldehyde in dichloromethane (DCM) using NaBH₄ as a reducing agent yields the target compound. Adjusting stoichiometry (e.g., 1:1.2 amine:aldehyde ratio) and reaction time (e.g., 22 hours) can optimize yields . Alternative methods include multicomponent reactions using (N-isocyanimino)triphenylphosphorane, which avoids catalysts and operates at room temperature .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Answer : Use a combination of:

- 1H/13C NMR : Look for characteristic signals, e.g., δ ~4.80 ppm (CH₂ from benzyl group) and aromatic protons in δ 7.26–7.70 ppm .

- IR spectroscopy : Identify C-N stretches (~1011–1272 cm⁻¹) and aromatic C=C/C=N vibrations (~1434–1600 cm⁻¹) .

- X-ray crystallography : Mercury software (CCDC) can model crystal structures, especially if heavy atoms (e.g., Cd²⁺) are introduced during crystallization .

Q. What are the stability considerations for storing this compound?

- Answer : Store in anhydrous conditions under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong acids/bases, as secondary amines can undergo hydrolysis or form salts. No specific decomposition data exists, but analogous compounds show stability in acetonitrile:DCM (3:1) mixtures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

- Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-31G(d) can model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity at the benzyl or thiophene groups, guiding modifications for target binding .

Q. What pharmacological mechanisms could be explored given its structural analogs?

- Answer : Derivatives of benzylamines show antihypertriglyceridemic and GPCR-modulating activities. Evaluate interactions with lipid metabolism enzymes (e.g., lipoprotein lipase) or neurotransmitter receptors via in vitro assays. Salt formation (e.g., fumarate) may enhance solubility for in vivo studies .

Q. How can chromatographic techniques resolve discrepancies in reported synthetic yields?

- Answer : Use HPLC with a C18 column (MeCN:H₂O gradient) to assess purity. Compare retention times with standards. Mass spectrometry (Exact Mass: ~217.12 g/mol) confirms molecular identity, while TLC (silica, ethyl acetate:hexane) monitors reaction progress .

Q. What strategies mitigate side reactions during functionalization of the thiophene ring?

- Answer : Protect the amine group with Boc anhydride before electrophilic substitution (e.g., bromination). Use mild Lewis acids (e.g., ZnCl₂) to direct regioselectivity. Post-functionalization deprotection with TFA restores the free amine .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.